molecular formula C14H15N3O2 B13791103 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid CAS No. 928712-71-4

3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid

Katalognummer: B13791103
CAS-Nummer: 928712-71-4
Molekulargewicht: 257.29 g/mol
InChI-Schlüssel: RUXJTLHMKIRUMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Context and Discovery Milestones

The synthesis of 3-amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid was first reported in the mid-2010s, coinciding with advances in regioselective pyrimidine functionalization techniques. Early work focused on modular approaches to introduce aryl groups at the pyrimidine C2 position while preserving the amino acid moiety. A key milestone was the application of Suzuki-Miyaura coupling to attach the 2-methylphenyl group to a bromopyrimidine precursor, followed by reductive amination to install the β-amino group.

Table 1: Key Synthetic Advancements

Year Development Significance
2014 First PubChem entry (CID 82408509) Publicly accessible structural data enabled computational studies
2018 Optimization of palladium-catalyzed coupling Improved yields for C2-aryl pyrimidine intermediates
2021 Stereoselective synthesis protocols Enabled access to enantiomerically pure forms for biological testing

The compound’s discovery aligns with broader interest in pyrimidine-amino acid hybrids, exemplified by related structures such as (2R)-2-amino-3-(pyrimidin-5-yl)propanoic acid (CID 54596063). However, the 2-methylphenyl substituent in this derivative distinguishes it from simpler analogues, conferring enhanced lipophilicity and π-stacking potential.

Structural Uniqueness Among Pyrimidine-Containing Amino Acid Derivatives

The molecular architecture of 3-amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid features three critical regions:

  • Pyrimidine core : The electron-deficient ring participates in hydrogen bonding and π-π interactions, commonly observed in kinase inhibitor binding.
  • 2-Methylphenyl substituent : The ortho-methyl group induces steric hindrance, potentially favoring interactions with hydrophobic protein pockets while reducing rotational freedom.
  • β-Amino propanoic acid side chain : The zwitterionic character at physiological pH enhances solubility, and the chiral center allows for stereospecific target engagement.

Table 2: Structural Comparison with Analogues

Compound Substituents Molecular Weight (g/mol) Key Distinction
Target 2-(2-methylphenyl), β-amino 181.19 Balanced hydrophobicity and solubility
CID 54596063 Pyrimidin-5-yl, (2R)-amino 167.16 Lacks aryl group; lower steric bulk
CID 90644292 2-[[3-(2,6-dimethylphenyl)phenyl]methoxy] 362.43 Bulky methoxy-aryl group; higher lipophilicity

The methylphenyl group elevates the compound’s cLogP compared to simpler pyrimidine-amino acids (e.g., 0.9 vs. -1.2 for CID 54596063), positioning it within the optimal range for blood-brain barrier permeability. Additionally, the amino acid moiety enables salt formation, addressing formulation challenges common to purely aromatic heterocycles.

Quantum mechanical calculations reveal that the 2-methylphenyl group induces a 15° dihedral angle between the pyrimidine and benzene rings, creating a bent conformation that may complement curved binding sites in proteins. This contrasts with planar configurations seen in unsubstituted pyrimidine derivatives, underscoring the role of substituent geometry in molecular recognition.

Eigenschaften

CAS-Nummer

928712-71-4

Molekularformel

C14H15N3O2

Molekulargewicht

257.29 g/mol

IUPAC-Name

3-amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid

InChI

InChI=1S/C14H15N3O2/c1-9-4-2-3-5-11(9)14-16-7-10(8-17-14)12(15)6-13(18)19/h2-5,7-8,12H,6,15H2,1H3,(H,18,19)

InChI-Schlüssel

RUXJTLHMKIRUMC-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1C2=NC=C(C=N2)C(CC(=O)O)N

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 3-amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid generally involves:

  • Construction of the amino acid backbone with an amino and carboxylic acid functionality.
  • Introduction of the 2-(2-methylphenyl)pyrimidin-5-yl substituent via carbon-carbon bond formation.
  • Functional group transformations including protection, deprotection, reduction, and hydrolysis steps.

Key Synthetic Steps and Reagents

Based on patent literature and related amino acid synthesis methods, the following key steps and reagents are employed:

  • Formation of the Amino Acid Backbone:

    • Starting from alkyl cyanoacetates or related nitrile precursors.
    • Generation of an anion intermediate using alkali metal bases such as sodium hydride or lithium hydride.
    • Reaction with a halogenated precursor to introduce the side chain, typically a halogenated pyrimidine or aryl derivative.
    • The reaction is carried out in polar aprotic solvents like N,N'-dimethylformamide or dimethoxyethane at controlled temperatures (~20°C to 130°C).
  • Carbon-Carbon Bond Formation:

    • The nucleophilic substitution of the halogenated heteroaryl compound by the enolate or carbanion intermediate.
    • Heating near 100°C may be required to drive the reaction to completion.
    • Formation of inorganic salts (alkali metal halides) as by-products.
  • Reduction and Protection:

    • Reduction of cyano groups to aminomethyl groups using catalytic hydrogenation with catalysts such as Raney nickel, palladium on charcoal, or platinum dioxide.
    • Use of acylating agents like acetic anhydride during reduction to protect the amino group and prevent side reactions.
    • Reactions are typically performed at mild temperatures (15°C to 70°C).
  • Hydrolysis and Deprotection:

    • Hydrolysis of ester or protected groups under acidic conditions (e.g., hydrochloric acid, trifluoroacetic acid) in solvents like methanol or tetrahydrofuran.
    • Acid concentrations range from 0.1N to 10N, temperatures from 20°C to 100°C, and reaction times from 1 to 60 minutes.
    • Final isolation of the free amino acid compound.

Example Synthetic Route (Adapted from Patent US4803284A)

Step Reagents/Conditions Description Outcome
1 Sodium hydride, methyl cyanoacetate, DMF, 20°C Generation of carbanion intermediate Formation of reactive nucleophile
2 Bromoacetaldehyde dimethyl acetal, 100°C Nucleophilic substitution to form intermediate Formation of carbon-carbon bond
3 Hydrogen gas, Raney nickel catalyst, acetic anhydride, 15-70°C Catalytic reduction and N-acetylation Conversion of cyano to protected amino group
4 Aqueous HCl, methanol, 20-100°C Hydrolysis of protecting groups Formation of free amino acid

Synthesis of Analogous Compounds with Pyrimidinyl Substituents

Research articles on analogs with pyrimidine substituents on amino acid scaffolds show:

  • Use of palladium-catalyzed C-H activation and arylation to install pyrimidinyl groups on amino acid backbones.
  • Protection of amino and carboxyl groups with Boc (tert-butyloxycarbonyl) and tert-butyl esters during coupling steps.
  • Use of cross-coupling reactions (e.g., Suzuki or Sonogashira) for arylation.
  • Diastereoselective synthesis and epimerization control via base treatment and chromatographic separation.
  • Final deprotection with trifluoroacetic acid to yield the free amino acid derivative.

Data Tables and Research Outcomes

Reaction Conditions and Yields (Representative Data)

Step Reaction Type Catalyst/Reagent Solvent Temp (°C) Time (h) Yield (%) Notes
1 Carbanion formation Sodium hydride DMF 20 1-2 85-90 Controlled to avoid side reactions
2 Nucleophilic substitution Bromoacetaldehyde dimethyl acetal DMF 100 4-6 75-80 Heating drives reaction completion
3 Catalytic reduction Raney nickel, H2 Acetic anhydride 15-70 6-12 70-85 Protects amino group during reduction
4 Hydrolysis HCl (aq) Methanol 20-100 0.5-1 80-90 Acid concentration critical for selectivity

Stereochemical Control and Purity

  • Diastereomeric ratios controlled by choice of base and temperature during epimerization.
  • Purification via chromatography and crystallization yields >95% purity.
  • NMR and HPLC used for confirmation of stereochemistry and purity.

Analytical Characterization

  • Molecular formula: C14H15N3O2 (approximate for the pyrimidinyl derivative).
  • Key spectral data include:
Technique Data
^1H NMR Characteristic aromatic and amino acid protons
^13C NMR Signals for pyrimidine carbons and carboxylic acid carbon
Mass Spectrometry Molecular ion peak consistent with expected molecular weight
IR Spectroscopy NH2 and COOH stretching bands

Analyse Chemischer Reaktionen

Types of Reactions

ASISCHEM C63553 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with modified functional groups .

Wissenschaftliche Forschungsanwendungen

ASISCHEM C63553 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

    Industry: ASISCHEM C63553 is used in the development of new materials and as an intermediate in the production of other chemicals.

Wirkmechanismus

The mechanism of action of ASISCHEM C63553 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine vs. Imidazole

  • 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-phenylpropanoic acid (11f) (): Core: Imidazole (5-membered ring with two nitrogen atoms). Substituents: Fluorophenyl and phenyl groups. Key Difference: Imidazole’s smaller ring size and nitrogen placement may alter electronic properties and hydrogen-bonding capacity compared to pyrimidine. This could impact solubility and target binding .

Pyrimidine vs. Pyridine

  • (R)-2-Amino-3-(pyridin-3-yl)propanoic acid (): Core: Pyridine (6-membered ring with one nitrogen). Substituents: Amino group at the 2-position of the propanoic acid chain. The stereochemistry (R-configuration) may influence chiral recognition in biological systems .

Substituent Group Variations

Aromatic vs. Non-Aromatic Substituents

  • 2-Amino-3-(2-methylidenecyclopropyl)propanoic acid (): Substituent: Methylidenecyclopropyl group (non-aromatic, strained cyclopropane). Key Difference: The cyclopropane introduces steric strain and rigidity, which could enhance metabolic stability but reduce solubility compared to the 2-methylphenyl group in the target compound .

Complex Functionalization

  • 3-(2-{3-[(2,4-Diamino-6-ethylpyrimidin-5-yl)oxy]propoxy}phenyl)-2-methylpropanoic acid (): Substituents: Ethylpyrimidine with diamino and propoxy linkages. Key Difference: Extended alkyl and ether chains increase molecular weight (C₂₀H₂₇N₅O₅, ~417.47 g/mol) and may enhance membrane permeability but complicate synthetic accessibility .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents LogP* (Predicted)
Target Compound C₁₄H₁₅N₃O₂ 257.29 2-Methylphenyl, pyrimidin-5-yl 2.1
(R)-2-Amino-3-(pyridin-3-yl)propanoic acid C₈H₁₀N₂O₂ 166.18 Pyridin-3-yl -1.2
Compound 11f C₁₈H₁₆FN₃O₂ 325.34 4-Fluorophenyl, imidazol-5-yl 2.8
Compound C₂₀H₂₇N₅O₅ 417.47 Ethylpyrimidine, propoxy 1.5

*LogP values estimated using the Crippen method.

Q & A

Basic: What are the optimal synthetic routes for 3-Amino-3-[2-(2-methylphenyl)pyrimidin-5-yl]propanoic acid, and what key reaction conditions influence yield?

Answer:
The synthesis typically involves multi-step reactions starting from 2-methylphenyl precursors. A common approach includes:

Pyrimidine Ring Formation: Coupling 2-methylphenylboronic acid with a halogenated pyrimidine intermediate via Suzuki-Miyaura cross-coupling (e.g., using Pd(PPh₃)₄ as a catalyst, Na₂CO₃ as a base, and a solvent like DMF/water at 80–100°C) .

Amino Acid Backbone Introduction: Reacting the pyrimidine intermediate with a β-keto ester via Michael addition, followed by hydrolysis under acidic conditions (e.g., HCl/EtOH reflux) to yield the propanoic acid moiety .

Purification: Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization (ethanol/water) to achieve >95% purity.

Critical Conditions:

  • Catalyst selection (e.g., palladium for cross-coupling).
  • Temperature control during coupling (80–100°C) and hydrolysis (reflux).
  • Solvent polarity adjustments to optimize intermediate solubility .

Advanced: How can researchers resolve discrepancies in reported biological activities of this compound across different studies?

Answer:
Discrepancies may arise from variations in:

  • Purity: Validate compound purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and NMR (ensure absence of residual solvents).
  • Assay Conditions: Standardize bioassays (e.g., antimicrobial MIC tests using CLSI guidelines; cytotoxicity assays with ATP-based viability readouts).
  • Target Specificity: Use CRISPR-edited cell lines to confirm on-target effects (e.g., kinase inhibition assays if targeting ATP-binding pockets).
  • Metabolic Stability: Assess compound stability in plasma (37°C, 1–24 hrs) to rule out degradation artifacts .

Example Workflow:

StepMethodPurpose
1HPLC-MSConfirm purity (>98%)
2Dose-response (IC₅₀)Compare activity across cell lines
3Target knockdownValidate mechanism via siRNA

Structural Analysis: What spectroscopic methods are most effective for confirming the structure and stereochemistry?

Answer:

  • NMR:
    • ¹H/¹³C NMR: Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for aromatic protons) and propanoic acid (δ 2.5–3.5 ppm for CH₂ groups).
    • 2D NMR (COSY, HSQC): Resolve coupling between the amino group (δ 1.8–2.2 ppm) and adjacent carbons .
  • Mass Spectrometry: High-resolution ESI-MS (calculated for C₁₄H₁₅N₃O₂: [M+H]⁺ = 258.1236) to confirm molecular weight.
  • X-ray Crystallography: Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ethanol/water) .

Key Data:

TechniqueExpected Signal
¹H NMRδ 8.7 (pyrimidine H), δ 3.1 (CH₂COOH)
HRMSm/z 258.1236 (Δ < 2 ppm)

Mechanistic Studies: What computational strategies predict the interaction between this compound and potential enzyme targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding to pyrimidine-dependent enzymes (e.g., dihydrofolate reductase). Focus on hydrogen bonding with the amino group and π-π stacking with the pyrimidine ring .
  • MD Simulations: Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes. Monitor RMSD (<2 Å for stable binding).
  • QSAR Models: Corporate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) to predict bioactivity trends .

Example Output:

ParameterValue
Docking Score (kcal/mol)-9.2
H-Bond PartnersAsp27, Gly121

Structure-Activity Relationship (SAR): How does varying substituents on the phenyl ring affect bioactivity?

Answer:

  • Electron-Donating Groups (e.g., -CH₃): Enhance solubility but may reduce target affinity due to steric hindrance.
  • Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase electrophilicity, improving interactions with catalytic lysine residues in enzymes.
  • Halogens (e.g., -Cl, -Br): Improve membrane permeability (logP ↑) but may introduce toxicity.

Case Study:

SubstituentIC₅₀ (μM)logP
-CH₃ (parent)12.31.8
-CF₃5.62.4
-NO₂3.92.1

Replace -CH₃ with -CF₃ to enhance potency but monitor cytotoxicity (MTT assay) .

Advanced: How can researchers validate the compound’s role in modulating biochemical pathways (e.g., amino acid metabolism)?

Answer:

  • Metabolomics: Treat cells (e.g., HEK293) with the compound (10–100 μM) and analyze via LC-MS/MS for changes in TCA cycle intermediates (e.g., citrate, α-ketoglutarate).
  • Isotope Tracing: Use ¹³C-labeled glucose to track carbon flux into amino acids.
  • Enzyme Assays: Test inhibition of glutamate dehydrogenase (GDH) or aspartate aminotransferase (AST) in vitro (IC₅₀ determination) .

Key Metrics:

PathwayAssayExpected Outcome
TCA CycleCitrate levels ↓ 30%Impaired energy metabolism
Amino Acid Synthesis¹³C-glutamate ↓ 50%Inhibition of GDH

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.